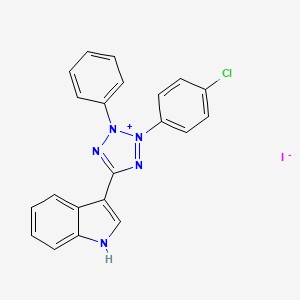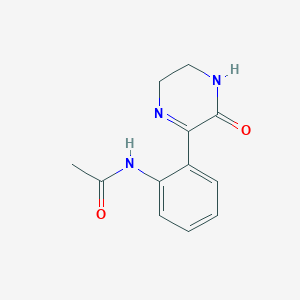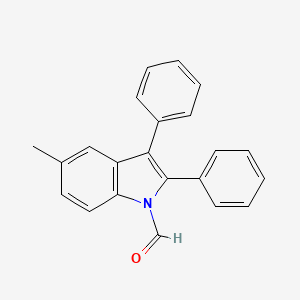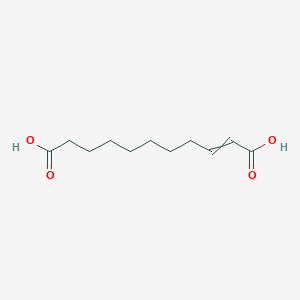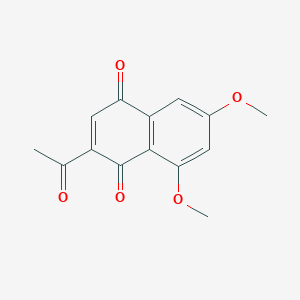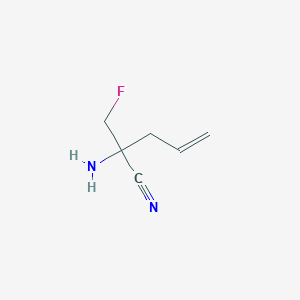
N-Acetyl-L-phenylalanylglycyl-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-phenylalanylglycyl-L-alaninamide is a synthetic peptide compound with the molecular formula C16H22N4O4 It is composed of three amino acids: phenylalanine, glycine, and alanine, each linked by peptide bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-L-alaninamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include the tert-butyloxycarbonyl (Boc) group for the amino group and the methyl ester for the carboxyl group.
Coupling Reaction: The first step involves coupling N-acetyl-L-phenylalanine with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are then removed under acidic or basic conditions to yield the intermediate dipeptide.
Second Coupling: The intermediate dipeptide is then coupled with L-alanine using similar coupling reagents and conditions to form the final tripeptide, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation reactions, forming products such as phenylalanine hydroxylase.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Yields the individual amino acidsN-acetyl-L-phenylalanine, glycine, and L-alanine.
Oxidation: Produces oxidized derivatives of phenylalanine.
Substitution: Results in modified peptides with new functional groups.
Applications De Recherche Scientifique
N-Acetyl-L-phenylalanylglycyl-L-alaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to the active site of enzymes, inhibiting or modulating their activity. The presence of the phenylalanine residue allows for aromatic interactions, while the glycine and alanine residues provide flexibility and stability to the peptide structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler analog with only one amino acid.
N-Acetyl-L-alanine: Another analog with a single amino acid.
N-Acetyl-L-phenylalanylglycine: A dipeptide analog.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-L-alaninamide is unique due to its tripeptide structure, which provides a balance of aromatic, aliphatic, and flexible residues. This combination allows for diverse interactions and applications in various fields.
Propriétés
Numéro CAS |
85338-71-2 |
|---|---|
Formule moléculaire |
C16H22N4O4 |
Poids moléculaire |
334.37 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H22N4O4/c1-10(15(17)23)19-14(22)9-18-16(24)13(20-11(2)21)8-12-6-4-3-5-7-12/h3-7,10,13H,8-9H2,1-2H3,(H2,17,23)(H,18,24)(H,19,22)(H,20,21)/t10-,13-/m0/s1 |
Clé InChI |
XDURSYFMSHEEPO-GWCFXTLKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
SMILES canonique |
CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





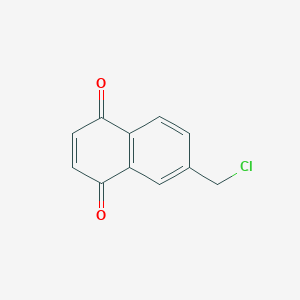
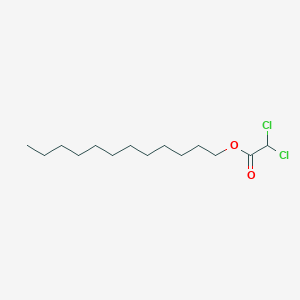
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
